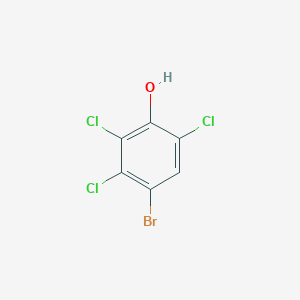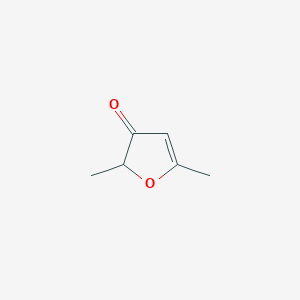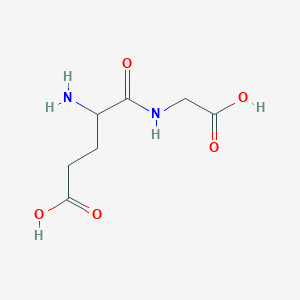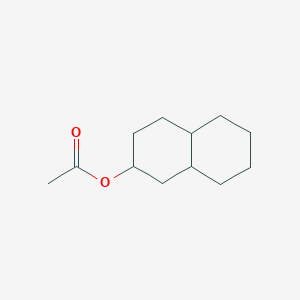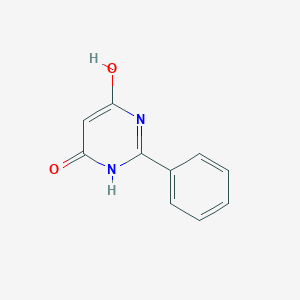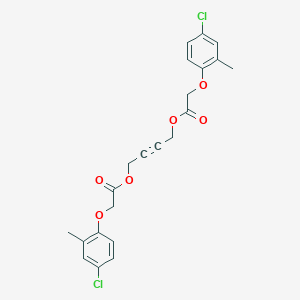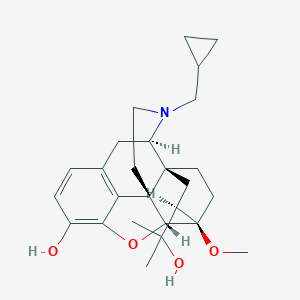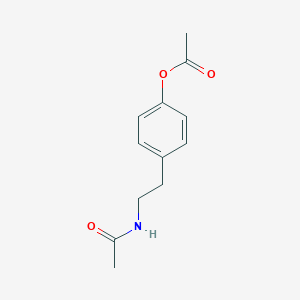
N,O-Diacetyltyramin
Übersicht
Beschreibung
N,O-Diacetyltyramin ist eine Verbindung, die aus dem Actinomyceten Pseudonocardia endophytica VUK-10 isoliert wurde. Es zeigt antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien sowie gegen Pilze. Zusätzlich zeigt es Zytotoxizität gegenüber verschiedenen Krebszelllinien, darunter MDA-MB-231, HeLa, MCF-7 und OAW-42-Zellen .
Wissenschaftliche Forschungsanwendungen
N,O-Diacetyltyramin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Es dient aufgrund seiner antibakteriellen und antifungalischen Eigenschaften als Werkzeug zur Untersuchung von bakteriellen und Pilzinfektionen.
Medizin: Seine Zytotoxizität gegenüber Krebszellen macht es zu einem potenziellen Kandidaten für die Entwicklung von Krebsmedikamenten.
Industrie: Es wird bei der Entwicklung antimikrobieller Mittel für verschiedene Anwendungen eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mit zellulären Zielstrukturen und Signalwegen interagiert. Es induziert die Freisetzung von Catecholaminen, die Neurotransmitter sind, die an verschiedenen physiologischen Prozessen beteiligt sind. Diese Interaktion führt zu antibakteriellen und antifungalischen Aktivitäten sowie zu zytotoxischen Wirkungen auf Krebszellen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht .
Wirkmechanismus
Target of Action
N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .
Mode of Action
Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .
Biochemical Pathways
Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .
Pharmacokinetics
It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.
Result of Action
The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .
Action Environment
The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .
Biochemische Analyse
Biochemical Properties
N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.
Cellular Effects
N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Dosage Effects in Animal Models
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Metabolic Pathways
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Transport and Distribution
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Subcellular Localization
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
N,O-Diacetyltyramin kann durch die Acetylierung von Tyramin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Fermentation von Pseudonocardia endophytica VUK-10. Die Verbindung wird dann aus der Fermentationsbrühe mit organischen Lösungsmitteln extrahiert und anschließend durch chromatographische Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,O-Diacetyltyramin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in Tyramin umwandeln.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetylgruppen durch andere funktionelle Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Tyramin und seine Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tyramin: Eine natürlich vorkommende Monoaminverbindung, die von der Aminosäure Tyrosin abgeleitet ist.
N-Methyltyramin: Ein methyliertes Derivat von Tyramin.
N,N-Dimethyltyramin (Hordenin): Ein weiteres methyliertes Derivat von Tyramin.
N,N,N-Trimethyltyramin (Candicin): Ein trimethyliertes Derivat von Tyramin .
Einzigartigkeit
N,O-Diacetyltyramin ist durch seine doppelte Acetylierung einzigartig, die seine antibakteriellen, antifungalischen und zytotoxischen Eigenschaften im Vergleich zu seiner Stammverbindung Tyramin verstärkt. Diese Modifikation beeinflusst auch seine Löslichkeit und Stabilität und macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-56-3 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isolating this compound from a mangrove ecosystem?
A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


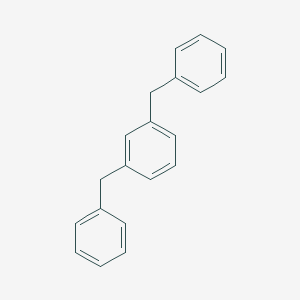
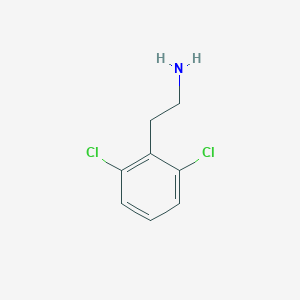
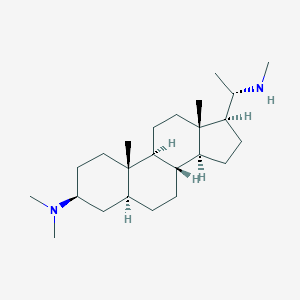
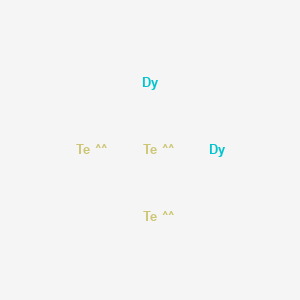
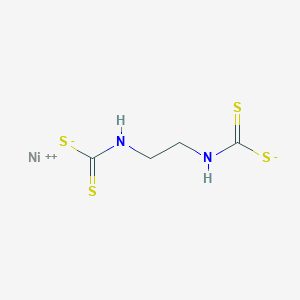
![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)
